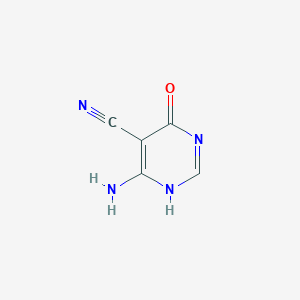
4-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the reaction of cyanoacetic acid derivatives with urea or thiourea under acidic or basic conditions. One common method involves the condensation of ethyl cyanoacetate with urea in the presence of a base such as sodium ethoxide, followed by cyclization to form the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or cyano positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
Wissenschaftliche Forschungsanwendungen
6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for designing bioactive molecules.
Industry: The compound is used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
- 6-Amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Comparison: Compared to similar compounds, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the amino group at the 6-position and the cyano group at the 5-position can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .
Eigenschaften
CAS-Nummer |
109831-83-6 |
|---|---|
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
4-amino-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H4N4O/c6-1-3-4(7)8-2-9-5(3)10/h2H,(H3,7,8,9,10) |
InChI-Schlüssel |
GKNRELVWAMNDAS-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(C(=O)N1)C#N)N |
Isomerische SMILES |
C1=NC(=O)C(=C(N1)N)C#N |
Kanonische SMILES |
C1=NC(=O)C(=C(N1)N)C#N |
Synonyme |
5-Pyrimidinecarbonitrile, 6-amino-1,4-dihydro-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















